

# Technical Guide on Losartan Azide (C<sub>22</sub>H<sub>22</sub>ClN<sub>9</sub>): A Process-Related Impurity

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For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Losartan Azide**, a process-related impurity identified during the synthesis of Losartan, an angiotensin II receptor blocker. The presence of such impurities is a critical concern in pharmaceutical manufacturing due to potential risks to patient safety.[1] This guide covers the formation, analytical characterization, and toxicological significance of this specific azide compound.

## **Introduction and Physicochemical Properties**

**Losartan Azide**, with the molecular formula C<sub>22</sub>H<sub>22</sub>ClN<sub>9</sub>, is an organic azide impurity that can form during the manufacturing process of Losartan.[2][3][4] Its formation is primarily linked to the synthesis of the tetrazole ring, a key structural moiety in sartan-class drugs, which often utilizes sodium azide as a reagent.[1][5][6] The presence of azide impurities like **Losartan Azide** is considered unacceptable in medicinal products due to their potential mutagenicity.[6] [7][8] Regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM), have highlighted the need to control this impurity to levels at or below the Threshold of Toxicological Concern (TTC).[9]

The IUPAC name for this compound is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[2]

Table 1: Physicochemical Properties of **Losartan Azide** 

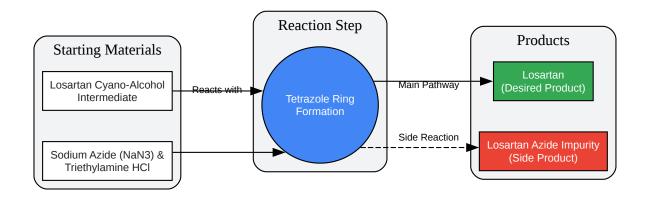


Property	Value	Reference
Molecular Formula	C22H22CIN9	[2][3]
Molecular Weight	447.9 g/mol	[2]
IUPAC Name	5-(4'-((5-(azidomethyl)-2-butyl- 4-chloro-1H-imidazol-1- yl)methyl)-[1,1'-biphenyl]-2- yl)-1H-tetrazole	[2]
CAS Number	727718-93-6	[2][3]
Common Synonyms	AZLS, Losartan Azido Impurity	[4][6]

## **Synthesis and Formation Pathway**

The formation of **Losartan Azide** is a critical issue in specific synthetic routes for Losartan potassium. Route 2, a common industrial method, is particularly susceptible to the generation of this impurity.[4] This pathway involves the reaction of a cyano-alcohol intermediate with sodium azide and triethylamine hydrochloride to form the tetrazole ring.[4][10] The azido impurity arises from a side reaction where the azide nucleophilically attacks a reactive site on the molecule, such as a hydroxymethyl group that has been converted into a better leaving group, or a halogen-substituted precursor.[4][11]

The diagram below illustrates a generalized pathway for the formation of **Losartan Azide** during the synthesis of Losartan.





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#### Fig. 1: Generalized formation pathway of **Losartan Azide**.

Recent process improvements aim to minimize the formation of this impurity by using specific catalysts to decompose residual azides after the primary reaction is complete.[4]

## Analytical Characterization and Experimental Protocols

Due to the potential health risks, highly sensitive and robust analytical methods are required to detect and quantify **Losartan Azide** in drug substances.[6] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose.[6][12]

3.1 Experimental Protocol: LC-MS/MS Quantification of Azido Impurities

This protocol is a representative method based on established procedures for detecting azido impurities in Losartan potassium active pharmaceutical ingredients (APIs).[6]

Objective: To quantify the level of **Losartan Azide** (AZLS) and other related azido impurities in a Losartan potassium API sample.

#### Instrumentation:

- Ultra High-Performance Liquid Chromatography (UHPLC) system.[6]
- Triple Quadrupole Mass Spectrometer.[6]

#### Materials:

- Losartan potassium API sample
- Reference standards for Losartan Azide (AZLS) and other relevant impurities
- Methanol (HPLC Grade)
- Formic Acid (LC-MS Grade)



- Ammonium Formate (LC-MS Grade)
- Water (LC-MS Grade)
- Diluent: Acetonitrile:Water (50:50, v/v)
- 0.45 µm nylon syringe filters

#### Procedure:

- Standard Preparation: Prepare a stock solution of the **Losartan Azide** reference standard in the diluent. Perform serial dilutions to create calibration standards at five concentration levels. The Limit of Quantification (LOQ) is typically established around 0.667 ppm with respect to the sample concentration.[6]
- Sample Preparation:
  - Accurately weigh 7.5 mg of the Losartan potassium API into a 5 mL volumetric flask.[6]
  - Add 2.5 mL of diluent and sonicate until the sample is fully dissolved.
  - Make up the volume to 5 mL with the diluent to achieve a final concentration of 1.5 mg/mL.
  - Filter the solution through a 0.45 µm nylon syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., Zorbax RR StableBond C18, 3.0 × 100 mm, 3.5 μm).[12]
  - Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water.
  - Mobile Phase B: 0.1% Formic Acid and 5mM Ammonium Formate in Methanol.
  - Gradient Program: A typical gradient might run from 60% B to 95% B over several minutes to ensure separation from the main API peak and other impurities.[6]



Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.[12]

Detection Mode: Multiple Reaction Monitoring (MRM).

 MRM Transitions: Optimized precursor-to-product ion transitions must be established for Losartan Azide. For example, monitor the transition for the specific m/z of the protonated molecule to a characteristic fragment ion.

#### Data Analysis:

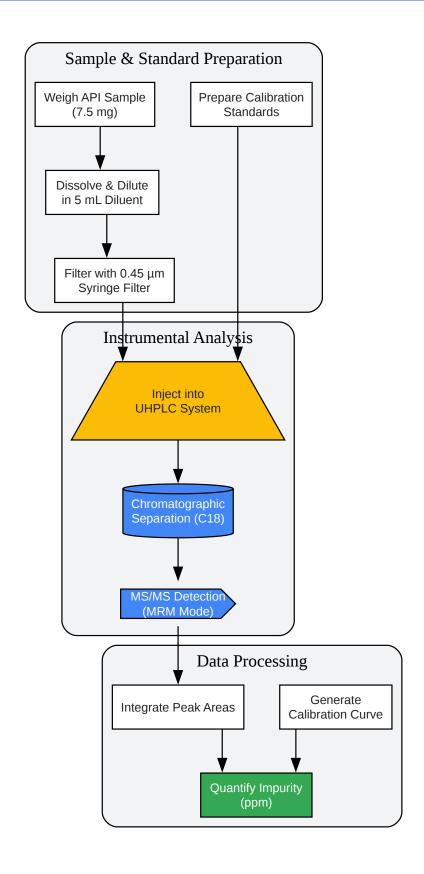
- Construct a calibration curve using the linearity standards.
- Quantify the amount of Losartan Azide in the sample by comparing its peak area to the calibration curve.
- Results are typically reported in parts per million (ppm) relative to the API concentration.

Table 2: LC-MS/MS Method Parameters Summary

Parameter	Specification	
Technique	UHPLC-MS/MS[6]	
Sample Conc.	1.5 mg/mL[6]	
Column Type	C18 Reverse-Phase[12]	
Ionization	ESI Positive[12]	
Detection	Multiple Reaction Monitoring (MRM)[6]	
Typical LOQ	~0.67 ppm[6]	

The workflow for this analytical procedure is visualized below.





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Fig. 2: Analytical workflow for **Losartan Azide** quantification.



## **Toxicological Significance**

Organic azido impurities are a significant concern because the azide functional group is a structural alert for mutagenicity.[11] **Losartan Azide** has tested positive in a bacterial mutagenicity (Ames) test, confirming its potential to cause DNA mutations.[4][9] While the specific risk of cancer in humans from the low levels of these impurities found in medicines is considered very low, their presence is unacceptable from a quality and safety standpoint.[6][7] Long-term exposure to mutagenic compounds, even at low levels, has the potential to increase the risk of cancer.[8] This necessitates strict control and monitoring in the final drug product.

### Conclusion

**Losartan Azide** (C<sub>22</sub>H<sub>22</sub>ClN<sub>9</sub>) is a critical process-related impurity in the synthesis of Losartan. Its confirmed mutagenic potential underscores the importance of robust process controls and highly sensitive analytical methods in pharmaceutical manufacturing. Understanding the formation pathways is key to developing mitigation strategies, while validated LC-MS/MS methods are essential for ensuring that the final API meets stringent regulatory requirements for patient safety.

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